N-Phenyl Guanosine 2’,3’,5’-Triacetate
N-Phenyl Guanosine 2’,3’,5’-Triacetate
Brand Name:
Vulcanchem
CAS No.:
53296-13-2
VCID:
VC0125960
InChI:
InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)/t15-,17-,18-,21-/m1/s1
SMILES:
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C
Molecular Formula:
C22H23N5O8
Molecular Weight:
485.4 g/mol
N-Phenyl Guanosine 2’,3’,5’-Triacetate
CAS No.: 53296-13-2
Reference Standards
VCID: VC0125960
Molecular Formula: C22H23N5O8
Molecular Weight: 485.4 g/mol
CAS No. | 53296-13-2 |
---|---|
Product Name | N-Phenyl Guanosine 2’,3’,5’-Triacetate |
Molecular Formula | C22H23N5O8 |
Molecular Weight | 485.4 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)/t15-,17-,18-,21-/m1/s1 |
Standard InChIKey | HGLBYLIJQHKWHL-QTQZEZTPSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Synonyms | 2’,3’,5’-Tri-O-acetyl-2-N-penylguanosine |
PubChem Compound | 12877526 |
Last Modified | Nov 22 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume